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Compound of Interest

1-(2-Chloroethoxy)-3-
Compound Name:

methoxybenzene
CAS No.: 102877-31-6
Cat. No.: B1279993

Get Quote

Molecule Profile & Analytical Challenges

Property Description Analytical Implication
Chromophore: Benzene ring
Structure 3-(2-Chloroethoxy)anisole (UV active @ ~215 nm, 275
nm). Mass: ~186.6 Da.
o ) Reactivity: Potential alkylating
Classification Alkyl Halide / Ether ]
agent (Genotoxic).[1]
GC-MS: Requires Liquid
Boiling Point >250°C (Predicted) Injection (Headspace
unsuitable).
_ _ . HPLC: Retains well on C18;
Polarity Lipophilic (LogP ~2.5-3.0)

elutes in high organic %.

Synthesis & Impurity Context (Pathway Diagram)
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Understanding the origin of the impurity is vital for specificity. The diagram below illustrates the
formation of the target impurity and its downstream conversion to the API (Aripiprazole analog),
highlighting where control is required.

__________________
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Caption: Synthesis pathway showing the target alkyl halide impurity as a precursor to the final
drug substance.

Protocol A: Trace Analysis by GC-MS (Gold
Standard)

Objective: Quantification of PGI levels (Limit of Quantitation < 1.0 ppm) in Drug Substance.
Rationale: GC-MS is preferred over HPLC for alkyl halides due to superior resolution of
structurally similar halo-alkanes and high sensitivity in SIM mode.

Instrumentation & Conditions[1][2][3][4][5][6]

o System: Agilent 7890/5977 GC-MS (or equivalent Single Quadrupole).

e Column:DB-624 Ul (Ultra Inert) or VF-624ms (30 m x 0.25 mm x 1.4 um).
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o Why: The "624" phase (Cyanopropylphenyl) is designed for volatile halogenated

compounds, providing better peak shape for polarizable alkyl halides than a standard 5%

phenyl column.

Parameter Setting Rationale
nlet Splitless (Pulse: 30 psi for 0.5 Maximizes sensitivity for trace
nle
min) impurities.
Ensures rapid volatilization
Inlet Temp 250°C ) )
without thermal degradation.
) Helium @ 1.2 mL/min Optimal linear velocity for MS
Carrier Gas

(Constant Flow)

resolution.

Oven Program

60°C (1 min) - 20°C/min -
240°C (5 min)

Slow ramp not required; target

is high boiling.

Transfer Line

280°C

Prevents condensation of the

analyte.

lon Source

El (70 eV), 230°C

Standard Electron lonization.

MS Detection: SIM Mode Setup

Operate in Selected lon Monitoring (SIM) for maximum sensitivity.

e Target lon (Quant):186 m/z (Molecular lon, M+).

e Qualifier lons:

o 107 m/z (Methoxybenzene fragment, [M-C2H4CI]+).

o 188 m/z (Isotope M+2, confirms Chlorine signature).

e Dwell Time: 100 ms per ion.

Sample Preparation (Liquid Injection)
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 Diluent: Dichloromethane (DCM) or Methanol (depending on API solubility). DCM is

preferred for extraction efficiency.

» Stock Prep: Dissolve 10 mg Reference Standard in 100 mL Diluent (100 ppm).

o Sample Prep: Dissolve 50 mg APl in 1.0 mL Diluent.

» Derivatization: None required.

Protocol B: RP-HPLC Method (Process Control)

Objective: Routine monitoring during synthesis (Limit of Quantitation ~0.05%). Rationale:

Reverse-phase chromatography is robust for separating the non-polar ether from the more

polar phenolic starting material.

Instrumentation & Conditions[1][2][3][4][5][6]

o System: HPLC with PDA or UV detector.

e Column:Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 pum).

o Why: High surface area C18 provides strong retention for the lipophilic chloroethoxy

group, separating it from the phenol precursor.

Parameter

Setting

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C

UV @ 275 nm (Selectivity) or 215 nm

Detection
(Sensitivity)
Injection Vol 10 pL
Gradient Profile
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Time (min) % B Event

0.0 30 Initial Hold

2.0 30 Elute polar salts/phenol

12.0 90 Gradient ramp to elute Target
15.0 90 Wash

15.1 30 Re-equilibration

System Suitability Criteria

e Resolution (Rs): > 2.0 between 3-Methoxyphenol and 1-(2-Chloroethoxy)-3-

methoxybenzene.
» Tailing Factor: < 1.5 for the target peak.
e RSD (n=6): < 2.0% for peak area (at 100% specification level).

Method Validation Strategy (ICH Q2(R2))

To ensure the reliability of the trace GC-MS method, the following validation workflow is

required.
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Caption: Validation workflow emphasizing the critical path from Specificity to Accuracy.

Key Validation Parameters:

o Specificity: Inject the API (Aripiprazole) without the impurity. Ensure no interference at the
retention time of the target (approx 12-14 min in GC).

o LOD/LOQ Determination: Determine the Signal-to-Noise (S/N) ratio.
o LOD: SIN=3:1
o LOQ: S/IN=10:1

e Accuracy: Spike the API solution with the impurity at 0.5, 1.0, and 1.5 times the specification
limit. Recovery must be 80-120%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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